KX2-391 dihydrochloride

概要

作用機序

KX-01 (塩酸塩)は、Srcキナーゼとチューブリン重合を阻害することで効果を発揮します。 Srcキナーゼは細胞増殖、生存、および転移に関与しており、チューブリン重合は細胞分裂に不可欠です . これらの経路を阻害することで、KX-01 (塩酸塩)は癌細胞における細胞周期停止およびアポトーシスを誘導します .

生化学分析

Biochemical Properties

KX2-391 dihydrochloride targets the peptide substrate site of Src, with GI50 of 9-60 nM in cancer cell lines . It inhibits Src signaling and exhibits potent anti-proliferative activity against a broad range of solid and liquid human cancers .

Cellular Effects

This compound blocks the molecular pathways that promote the proliferation, survival, and metastasis of malignant cells . It exhibits antitumor effects in vitro and in vivo . It has been investigated for its antitumor efficacy in the management of various cancers, such as prostate cancer and breast cancer .

Molecular Mechanism

This compound inhibits tubulin polymerization and leads to cell cycle arrest at M phase with subsequent cell death mediated by canonical apoptosis pathways including phosphorylation of Bcl-2, loss of mitochondrial membrane permeability, and activation of caspases .

Temporal Effects in Laboratory Settings

In clinical trials, this compound promoted complete clearance of actinic keratosis lesions at day 57 in treated areas in 44-54% of patients compared to 5-13% of patients who received the placebo .

Dosage Effects in Animal Models

Treatment of nude mice bearing HT-29 tumors with 5 mg/kg this compound bid po resulted in a 70% reduction tumor growth compared to vehicle alone, with no significant toxicity to the host as determined by weight loss .

Metabolic Pathways

This compound is metabolized by CYP3A4 and CYP2C8 to inactive metabolites .

準備方法

合成経路と反応条件

KX-01 (塩酸塩)の合成には、重要な中間体の形成とその後の最終生成物の形成のための反応など、複数のステップが含まれます。 特定の合成経路と反応条件は機密情報であり、詳細な情報は公的ソースでは容易に入手できません .

工業生産方法

KX-01 (塩酸塩)の工業生産には、一般的に、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、医薬品に対する規制基準を満たすための厳格な品質管理対策が含まれます .

化学反応の分析

反応の種類

KX-01 (塩酸塩)は、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を含む。

還元: 水素の付加または酸素の除去を含む。

一般的な試薬と条件

KX-01 (塩酸塩)を含む反応に使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 特定の条件は、目的の反応と中間体の性質によって異なります .

生成される主な生成物

KX-01 (塩酸塩)の反応から生成される主な生成物には、その代謝物と誘導体が含まれ、薬理学的特性について研究されています .

科学的研究の応用

KX-01 (塩酸塩)は、以下を含む幅広い科学研究用途があります。

類似化合物との比較

KX-01 (塩酸塩)は、Srcキナーゼとチューブリン重合の二重阻害という点でユニークです。類似の化合物には以下が含まれます。

サラカティニブ: 異なる分子標的を持つSrcキナーゼ阻害剤.

ボシュチニブ: より広範囲のキナーゼ阻害作用を持つ別のSrcキナーゼ阻害剤.

パクリタキセル: 癌治療に使用されるチューブリン重合阻害剤.

特性

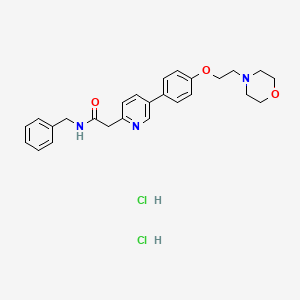

IUPAC Name |

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3.2ClH/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;;/h1-11,20H,12-19H2,(H,28,30);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTPOZGQCQXHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648365 | |

| Record name | N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038395-65-1 | |

| Record name | N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。